Dioleoyl phosphatidylcholine
Description
Structural and Dynamic Characterization Through Molecular Simulations
Molecular Dynamics Simulations of DOPC Bilayer Formation
MD simulations have been instrumental in resolving the nanoscale architecture of DOPC bilayers. A seminal study employing all-atom MD simulations of a DOPC system (128 lipids, 6,483 TIP3P water molecules) in the NPT ensemble revealed key structural parameters, including an area per lipid (A₀) of 72.2 ± 1.1 Ų at 30°C. These simulations demonstrated that the unsaturated oleoyl chains adopt gauche conformations, increasing membrane fluidity compared to saturated lipids like dipalmitoylphosphatidylcholine (DPPC).
The lateral diffusion coefficient of DOPC, a critical metric for membrane dynamics, was calculated to be 7.4 × 10⁻⁷ cm²/s under fully hydrated conditions. This high mobility arises from the kinked geometry of the cis-double bonds, which reduce packing density and enable rapid lipid movement. Comparative simulations of DOPC and DPPC bilayers highlighted a 25% reduction in bilayer thickness (37.5 Å vs. 50.2 Å) due to the disordered acyl chains in DOPC.
Table 1: Key Structural Parameters of DOPC Bilayers from MD Simulations
| Parameter | Value (MD Simulation) | Experimental Value | Source |
|---|---|---|---|
| Area per lipid (Ų) | 72.2 ± 1.1 | 72.4 ± 1.3 | |
| Bilayer thickness (Å) | 37.5 | 38.2 | |
| Lateral diffusion (cm²/s) | 7.4 × 10⁻⁷ | 7.1 × 10⁻⁷ |
Hydration Effects on Membrane Architecture and Water Interactions
Hydration profoundly influences DOPC bilayer properties. Differential scanning calorimetry (DSC) studies quantified the hydration-dependent phase behavior, revealing that gel-phase DOPC binds ~9 water molecules per lipid, while the liquid-crystalline phase saturates at ~20 waters. This hydration asymmetry drives repulsive forces between bilayers, with a hydration pressure decay constant (λ) of 2.8 Å, as derived from ice-melting point depression data.
Synchrotron x-ray scattering further resolved the electron density profile of fully hydrated DOPC, showing a water layer thickness of 28.3 Å between bilayers. MD simulations corroborated these findings, illustrating that water molecules within 5 Å of the lipid headgroups exhibit slowed dynamics (τ ≈ 12 ps) compared to bulk water (τ ≈ 8 ps). The hydration force between DOPC bilayers follows an exponential decay:
$$
P(h) = P_0 e^{-h/\lambda}
$$
where $$ P_0 = 1.5 \times 10^8 \, \text{Pa} $$ and $$ \lambda = 2.2 \, \text{Å} $$ for hydration pressures up to 56 atm.
Phase Behavior and Transition Mechanisms in Variable Hydration States
DOPC exhibits complex phase behavior under varying hydration and temperature. Atomic force microscopy (AFM) studies identified a broad Lα–Lβ transition at 25–30°C, accompanied by a 1.2 Å reduction in bilayer thickness. At low hydration (<10 waters/lipid), DOPC adopts a gel phase with hexagonal chain packing, transitioning to a fluid phase at higher hydration levels.
Ternary mixtures of DOPC, DPPC-d62, and cholesterol reveal nanoscale phase separation, with DOPC-rich domains coexisting with cholesterol-DPPC ordered phases. This phase heterogeneity is critical for modeling lipid rafts, as DOPC’s unsaturated chains resist cholesterol incorporation compared to saturated lipids.
Table 2: Phase Transition Parameters of DOPC Bilayers
| Condition | Transition Temperature (°C) | Hydration (H₂O/lipid) | Source |
|---|---|---|---|
| Gel-to-fluid (fully hydrated) | 30 | 20 | |
| Ice melting depression | -40 to +10 | 9–20 | |
| Lα–Lβ transition | 25–30 | 15 |
Properties
CAS No. |
52088-89-8 |
|---|---|
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
InChI Key |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Condensation of Glycerol Phosphocholine with Oleic Acid
The most direct synthesis involves reacting glycerol phosphocholine (GPC) with oleic acid under alkaline conditions using a condensing agent. This method, adapted from analogous phosphatidylcholine syntheses, follows:
-
Reaction Setup :
-
Mechanism :
Key Parameters :
Stereospecific Synthesis Using Chiral Catalysts
For enantiomerically pure DOPC, chiral catalysts like hydroquinidine derivatives enforce (R)-configuration at the glycerol sn-1 and sn-2 positions. This method involves:
-
Asymmetric Epoxidation :
-
Acylation and Deprotection :
Advantages :
Purification Techniques
Solvent Precipitation
Column chromatography, while effective, is cost-prohibitive for industrial scales. Patent CN105753897A describes a scalable alternative:
-
Crude Product Isolation :
-
Recrystallization :
Efficiency Comparison :
Supercritical Fluid Extraction
Supercritical CO₂-based purification (scCO₂ RPE) eliminates organic solvents, producing liposome-grade DOPC:
-
CO₂ dissolves lipids at 60°C and 200 bar, followed by rapid expansion into aqueous buffers to form liposomes.
Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Environmental Impact
-
Chlorinated solvents (e.g., chloroform) are replaced by cyclopentyl methyl ether (CPME) in newer protocols, reducing toxicity.
Applications in Drug Delivery Systems
Liposomal Formulations
-
DOPC’s fluid-phase behavior enables stable, long-circulating liposomes. Protocols from PMC3588056 and PMC8955843 detail:
Optimized Parameters :
| Parameter | DOPC Liposomes | DPPC Liposomes |
|---|---|---|
| Phase Transition | −17°C (Fluid) | 41°C (Gel) |
| Encapsulation Efficiency | 85–90% | 70–75% |
| Stability (4°C) | 6 months | 3 months |
Chemical Reactions Analysis
Types of Reactions
Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.
Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically involves water at elevated temperatures (175-350°C) and may be catalyzed by acids.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often under controlled conditions to prevent excessive degradation.
Esterification: Reagents such as dicyclohexylcarbodiimide and anhydrous solvents are commonly used to facilitate esterification reactions.
Major Products Formed
Hydrolysis: Produces oleic acid and phosphorus-containing intermediates, ultimately leading to phosphoric acid.
Oxidation: Results in the formation of peroxides and other oxidative degradation products.
Esterification: Forms various ester derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Membrane Biophysics
Molecular Dynamics and Structural Studies
DOPC is extensively used in studying lipid bilayer dynamics due to its unique properties. Research utilizing molecular simulations has revealed insights into the structure and dynamics of DOPC bilayers under varying hydration levels. For instance, a study demonstrated significant changes in head group size and hydrophobic core thickness with hydration, which are critical for understanding membrane fluidity and permeability .
Case Study: Hydration Effects on DOPC
- Objective : Investigate the structural changes in DOPC bilayers with hydration.
- Method : In situ energy dispersive X-ray diffraction.
- Findings : A strong increase in head group size was observed as hydration increased, impacting membrane properties significantly .
Drug Delivery Systems
Insulin Delivery
DOPC is utilized in formulating liposomes for insulin delivery, enhancing bioavailability through various routes such as subcutaneous and pulmonary administration. For example, DOPC-based liposomes have been studied for their ability to improve insulin absorption and reduce blood glucose levels effectively .
Table: Summary of DOPC Applications in Insulin Delivery
Biochemical Interactions
Interaction with Drugs
DOPC serves as a model membrane to study drug interactions. Recent research has shown how acetaminophen interacts with DOPC membranes, revealing that under basic conditions, acetaminophen can be incorporated into the membrane, affecting its molecular area . This has implications for understanding drug toxicity and efficacy.
Biophysical Techniques
Electrochemical Impedance Spectroscopy
DOPC is employed in electrochemical studies to analyze lipid monolayers. This technique helps understand the behavior of lipid membranes under various conditions, contributing to the development of biosensors and other analytical devices .
Stability Studies
Impact on Vesicle Structure
Recent investigations have focused on the stability of injectable formulations containing DOPC. The presence of unsaturated fatty acids like DOPC significantly affects vesicle structure and stability, which is crucial for developing effective drug delivery systems .
Mechanism of Action
Dioleoyl phosphatidylcholine exerts its effects primarily through its role in cell membranes. It interacts with proteins and other lipids to maintain membrane fluidity and integrity. The compound’s molecular targets include membrane-bound enzymes and receptors, which it influences through changes in membrane structure and dynamics . The pathways involved in its action include the modulation of membrane permeability and the facilitation of signal transduction processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Phosphatidylcholines (PCs) vary primarily in their acyl chain composition, which dictates their physicochemical behavior. Key comparisons include:
- DOPC vs. DPPC : DOPC’s unsaturated oleoyl chains confer fluidity, whereas DPPC’s saturated palmitoyl chains form rigid bilayers with a higher phase transition temperature (~41°C). DPPC is critical in lung surfactant formulations due to its ability to reduce surface tension in the alveoli .
- DOPC vs. DSPC : DSPC, with saturated stearoyl chains, exhibits even higher phase transition temperatures (~55°C), making it suitable for studies requiring thermal stability .
- DOPC vs. PC(22:6/22:6): Polyunsaturated PC(22:6/22:6) (docosahexaenoyl-PC) enhances membrane flexibility and antioxidant activity, particularly in neuronal tissues .
Research Findings and Challenges
- Membrane Permeability : DOPC bilayers exhibit higher permeability to small molecules compared to DSPC or DPPC, as shown in studies using the MolMeDB Comparator tool .
- Nanoparticle Interactions: PCs like DOPC reduce the specific surface area (SSA) of iron nanophases by forming organic multilayers, a phenomenon also observed with DSPC .
- Therapeutic Targeting : Antiprotozoal compounds inhibit PC biosynthesis, disrupting membrane integrity in pathogens. This mechanism applies broadly but may vary with acyl chain composition .
Biological Activity
Dioleoyl phosphatidylcholine (DOPC) is a significant phospholipid that plays a crucial role in biological membranes. Its unique properties and interactions with other biomolecules make it a subject of extensive research, particularly in the fields of biochemistry, pharmacology, and membrane biology. This article provides a comprehensive overview of the biological activity of DOPC, supported by relevant data tables, case studies, and detailed research findings.
Overview of this compound
DOPC is a member of the phosphatidylcholine family, characterized by its two oleoyl (18:1) fatty acid chains. It is commonly used in liposome formulations due to its favorable biocompatibility and fluidity at physiological temperatures. DOPC is known for its role in forming lipid bilayers that mimic cellular membranes, making it an essential component in drug delivery systems and membrane studies.
Biological Functions and Mechanisms
-
Membrane Structure and Fluidity
- DOPC contributes to the fluidity of cell membranes, which is vital for various cellular processes such as signaling, transport, and fusion. The presence of unsaturated fatty acids in DOPC enhances membrane flexibility compared to saturated phospholipids.
- Table 1: Comparison of Membrane Properties
Property DOPC DPPC DSPC Phase Transition Temperature -20°C 41°C 55°C Membrane Fluidity High Moderate Low
-
Role in Liposome Formulations
- DOPC is frequently utilized in liposome formulations for drug delivery. Its ability to form stable bilayers allows for the encapsulation of therapeutic agents.
- A study demonstrated that liposomes composed of DOPC enhanced the permeability of encapsulated drugs across epithelial barriers without causing cytotoxicity .
- Interaction with Cholesterol
Research Findings
-
Hydration Effects on DOPC Structure
- Research utilizing energy dispersive X-ray diffraction revealed that hydration significantly affects the structural properties of DOPC bilayers. Increased hydration was associated with changes in head group size and hydrophobic core thickness, suggesting dynamic structural adaptations in response to environmental conditions .
- Impact on Drug Delivery Systems
- Phase Behavior Studies
Q & A
Q. What structural features of DOPC influence its role in membrane dynamics?
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) contains two unsaturated oleoyl (18:1) acyl chains, which introduce kinks in the lipid bilayer, enhancing membrane fluidity and promoting liquid-disordered phase behavior . This structural flexibility facilitates interactions with transmembrane proteins and curvature-sensitive domains, making it a preferred lipid for studying dynamic membrane processes .
Q. What experimental methods are recommended for quantifying DOPC in biological samples?
Fluorometric or colorimetric phosphatidylcholine assay kits are commonly used. Key steps include:
- Preparing a standard curve with known DOPC concentrations .
- Running samples in duplicates to minimize variability .
- Subtracting background signals (e.g., from detergents or impurities) using a blank control .
- Validating results with HPLC or mass spectrometry if signal saturation occurs .
Q. How should DOPC be stored to maintain stability in laboratory settings?
DOPC should be stored at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. Prior to use, dissolve in tert-butanol or chloroform to avoid lipid aggregation .
Advanced Research Questions
Q. How does DOPC bilayer thickness modulate amyloid-β (Aβ) aggregation and cytotoxicity?
DOPC’s fluid, thin bilayers (compared to saturated lipids like DPPC) accelerate Aβ oligomerization but inhibit fibril formation. This stabilizes neurotoxic, membrane-associated protofibrils. Methodological insights:
Q. What strategies resolve contradictory data on DOPC’s phase behavior in mixed lipid systems?
Discrepancies often arise from variations in lipid composition, temperature, or hydration. To address this:
Q. How can DOPC-based liposomes be optimized for pH-sensitive drug delivery?
DOPC’s neutral charge and fluidity make it suitable for pH-responsive systems when combined with ionizable lipids (e.g., DOPE). Optimization steps include:
- Formulating liposomes with DOPC:DOPE (3:1 molar ratio) to enable endosomal escape via hexagonal phase transitions .
- Characterizing stability using dynamic light scattering (DLS) and zeta potential measurements .
- Testing cargo release kinetics under acidic conditions (pH 5.0–6.5) using fluorescence quenching assays .
Methodological Considerations
Q. How to design lipid mixtures for studying DOPC’s interaction with peripheral membrane proteins?
- Use synthetic lipid blends (e.g., 79 mol% DOPC, 18 mol% DOPE, 2 mol% PI(3)P) to mimic organelle-specific membranes .
- Incorporate cholesterol (20–30 mol%) to modulate bilayer rigidity and protein binding affinity .
- Validate membrane curvature sensitivity using giant unilamellar vesicle (GUV) assays .
Q. What analytical techniques are critical for assessing DOPC’s chemical reactivity in oxidation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
